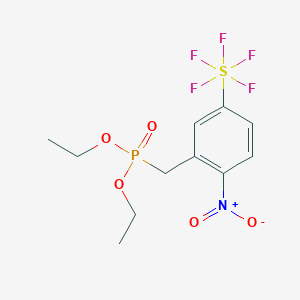

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate exhibits a complex molecular architecture characterized by multiple functional groups arranged around a benzene ring core. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as [3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-lambda6-sulfane. This nomenclature reflects the precise positioning of substituents and the oxidation state of the sulfur atom within the pentafluorosulfanyl group.

The molecular formula of the compound is C₁₁H₁₅F₅NO₅PS, corresponding to a molecular weight of 399.27 g/mol. The structure incorporates several key functional moieties that contribute to its distinctive chemical properties. The benzene ring serves as the central scaffold, bearing a nitro group at the 2-position and a pentafluorosulfanyl group at the 5-position. The phosphonate functionality extends from the benzyl carbon as a diethyl ester, creating a branched molecular architecture.

The pentafluorosulfanyl group represents one of the most distinctive features of this compound's molecular architecture. This group consists of a sulfur atom in the +6 oxidation state bonded to five fluorine atoms, creating a highly electronegative and sterically demanding substituent. The pentafluorosulfanyl functionality imparts unique characteristics to the molecule, including enhanced thermal stability, increased lipophilicity, and distinctive electronic properties that differentiate it from other halogenated derivatives.

The phosphonate ester functionality contributes additional complexity to the molecular structure. The phosphorus atom adopts a tetrahedral geometry, bonded to one carbon atom (the benzyl carbon), one oxygen atom through a double bond, and two ethoxy groups. This arrangement creates a chiral center at the benzyl carbon, though the compound is typically synthesized and used as a racemic mixture unless specific stereochemical control is employed during synthesis.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅F₅NO₅PS |

| Molecular Weight | 399.27 g/mol |

| Chemical Abstracts Service Number | 1309569-28-5 |

| International Union of Pure and Applied Chemistry Name | [3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-lambda6-sulfane |

| Simplified Molecular Input Line Entry System | CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)N+[O-])OCC |

Crystallographic Analysis and Conformational Isomerism

The crystallographic properties of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate provide crucial insights into its three-dimensional molecular structure and solid-state organization. While specific crystallographic data for this exact compound are limited in the available literature, analysis of related nitrobenzylphosphonate derivatives offers valuable structural parallels. The crystallographic investigation of diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate reveals important conformational characteristics that extend to the pentafluorosulfanyl-substituted analog.

In related structures, the nitro group typically exhibits a significant twist out of the benzene ring plane, with reported angles ranging from approximately 29.9 degrees in similar compounds. This conformational arrangement minimizes steric interactions while maintaining conjugation between the nitro group and the aromatic system. The pentafluorosulfanyl group in the target compound likely adopts a similar out-of-plane orientation due to its substantial steric bulk and electronic requirements.

The phosphonate ester portion of the molecule demonstrates characteristic conformational flexibility. The ethyl groups attached to the phosphorus atom can adopt various rotational conformations, with the most stable arrangements typically minimizing steric interactions with the aromatic ring and other substituents. The carbon-phosphorus bond length in benzylphosphonate derivatives typically measures approximately 1.8 Ångströms, while the phosphorus-oxygen bonds exhibit lengths around 1.5 Ångströms for double bonds and 1.6 Ångströms for single bonds.

Intermolecular interactions in the crystalline state play a significant role in determining the overall crystal packing and stability. In related nitrobenzylphosphonate structures, hydrogen bonding patterns involving the phosphonate oxygen atoms and aromatic hydrogen atoms contribute to the formation of dimeric structures or extended chain arrangements. The presence of the highly electronegative pentafluorosulfanyl group in the target compound likely influences these intermolecular interactions through dipole-dipole interactions and potential fluorine-hydrogen contacts.

The conformational isomerism of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate involves rotation around several key bonds. The benzyl carbon-phosphorus bond allows for rotation that positions the phosphonate group in various orientations relative to the aromatic ring. Additionally, rotation around the carbon-oxygen bonds of the ethyl ester groups provides additional conformational degrees of freedom. These conformational variations can influence the compound's reactivity and physical properties in solution and solid phases.

| Structural Parameter | Estimated Value | Reference Compound |

|---|---|---|

| Nitro Group Twist Angle | 25-35 degrees | Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate |

| Carbon-Phosphorus Bond Length | 1.8 Ångströms | Benzylphosphonate derivatives |

| Phosphorus-Oxygen Double Bond | 1.5 Ångströms | General phosphonate esters |

| Phosphorus-Oxygen Single Bond | 1.6 Ångströms | General phosphonate esters |

Comparative Analysis with Related Benzylphosphonate Derivatives

The structural characteristics of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate can be effectively understood through comparative analysis with related benzylphosphonate derivatives. This comparison illuminates the unique features introduced by the pentafluorosulfanyl substituent and provides context for understanding structure-property relationships within this compound class.

Diethyl benzylphosphonate serves as the fundamental structural template for this family of compounds. With the molecular formula C₁₁H₁₇O₃P and molecular weight 228.22 g/mol, this parent compound lacks the nitro and pentafluorosulfanyl substituents that characterize the target molecule. The absence of these electron-withdrawing groups results in significantly different electronic properties and reactivity patterns compared to the substituted derivative.

The introduction of a nitro group at the 2-position, as observed in diethyl (2-nitrobenzyl)phosphonate with Chemical Abstracts Service number 143023-69-2, provides an intermediate level of complexity. This compound exhibits a molecular weight of 273.22 g/mol, representing an increase of 45 g/mol compared to the unsubstituted parent compound. The nitro group introduces strong electron-withdrawing character and potential for reduction chemistry, significantly altering the compound's reactivity profile.

Diethyl (4-nitrobenzyl)phosphonate represents a positional isomer where the nitro group occupies the para position relative to the benzyl carbon. This compound demonstrates how substituent position influences molecular properties, with the para-nitro derivative exhibiting different electronic distribution and potential for nucleophilic aromatic substitution compared to the ortho-substituted analog. The molecular weight remains identical at 273.225 g/mol, but the electronic and steric environments differ substantially.

The pentafluorosulfanyl-substituted target compound represents the most complex member of this series, with the addition of the pentafluorosulfanyl group contributing approximately 126 g/mol to the molecular weight compared to the simple nitro derivative. This substantial mass increase reflects the incorporation of five fluorine atoms and one sulfur atom, creating a highly electronegative and sterically demanding substituent.

Research has demonstrated that the pentafluorosulfanyl group exhibits properties intermediate between trifluoromethyl and perfluoroalkyl substituents, but with enhanced thermal and chemical stability. Unlike trifluoromethyl groups, the pentafluorosulfanyl functionality resists metabolic degradation and provides exceptional resistance to nucleophilic attack, making these compounds particularly valuable for applications requiring long-term stability.

The synthetic accessibility of these derivatives varies considerably based on the substituent pattern. While diethyl benzylphosphonate can be prepared through straightforward alkylation reactions, the nitro-substituted derivatives typically require vicarious nucleophilic substitution approaches. The pentafluorosulfanyl-containing compounds present the greatest synthetic challenge, as they require specialized fluorination procedures or access to pre-fluorinated starting materials that are often expensive and difficult to handle.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Diethyl benzylphosphonate | C₁₁H₁₇O₃P | 228.22 | Basic phosphonate structure |

| Diethyl (2-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Ortho-nitro substitution |

| Diethyl (4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.225 | Para-nitro substitution |

| Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate | C₁₁H₁₅F₅NO₅PS | 399.27 | Dual substitution with pentafluorosulfanyl |

The reactivity patterns of these compounds demonstrate clear structure-activity relationships. The unsubstituted benzylphosphonate exhibits nucleophilic character at the benzylic position and can participate in various substitution and elimination reactions. Introduction of the nitro group enhances the electrophilic character of the aromatic ring while potentially providing sites for reduction chemistry. The pentafluorosulfanyl group in the target compound creates additional steric hindrance and electronic effects that can influence both the rate and selectivity of chemical transformations.

Eigenschaften

IUPAC Name |

[3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-7-10(24(12,13,14,15)16)5-6-11(9)17(18)19/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWICBUZXBCSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F5NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview:

- Starting materials: Nitro- and pentafluorosulfanyl-substituted aromatic compounds, such as nitrobenzenes bearing the pentafluorosulfanyl group.

- Reagents: Diethyl chloromethylphosphonate, often in the presence of a base or catalyst.

- Conditions: Typically carried out under reflux in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF).

Reaction Scheme:

Aromatic nitro-pentafluorosulfanyl compound + Diethyl chloromethylphosphonate → Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate)

This method allows for regioselective substitution at the desired position, facilitated by the directing effects of the nitro and pentafluorosulfanyl groups.

Electrophilic Bromination Followed by Phosphonate Substitution

Although direct synthesis is complex, a common approach involves initial electrophilic bromination of suitable aromatic precursors, followed by substitution with diethyl phosphonate derivatives.

Step 1: Bromination

- Reagents: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).

- Conditions: Reflux with catalytic benzoyl peroxide to generate radicals.

- Outcome: Formation of brominated aromatic intermediates, such as 2-nitro-5-(pentafluorosulfanyl)benzyl bromide.

Step 2: Phosphonate Substitution

- Reagents: Diethyl phosphite or chloromethylphosphonate.

- Conditions: Room temperature in tetrahydrofuran (THF) with a non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt).

- Outcome: Nucleophilic substitution at the benzylic position, yielding the target phosphonate.

Data Supporting This Method:

- A study on benzylic bromides demonstrates that NBS in CCl₄ efficiently brominates aromatic methyl groups, with yields depending on substituents and reaction conditions.

- The subsequent debromination step with diethyl phosphite and i-Pr₂NEt achieves high selectivity and yields, often exceeding 75%.

Optimized Reaction Conditions and Yield Data

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of aromatic precursor | NBS (2 equiv.) | CCl₄ | Reflux | 24 hours | 75-82 | Catalyzed by benzoyl peroxide |

| Debromination to monobromide | Diethyl phosphite (2 equiv.) | THF | Room temperature | 24-29 hours | 75-82 | Using N,N-diisopropylethylamine |

Source: Synthesis data from Liu et al., 2001, demonstrating effective debromination of polybrominated aromatic compounds.

Notes on Substituent Effects and Reaction Optimization

- Electron-withdrawing groups such as nitro and pentafluorosulfanyl significantly influence the reactivity and regioselectivity of bromination and substitution steps.

- Higher equivalents of reagents and elevated temperatures (up to 60°C) are sometimes necessary for polybrominated substrates like mesitylene derivatives.

- The use of tetrahydrofuran (THF) as a solvent provides optimal conditions for debromination, avoiding side reactions observed in other solvents like DMSO or dichloromethane.

Summary of Research Findings

| Reference | Key Findings | Relevance to Synthesis |

|---|---|---|

| Liu et al., 2001 | Developed a two-step process involving NBS bromination and phosphite-mediated debromination, achieving high yields and purity | Establishes a practical route for synthesizing benzyl phosphonates with electron-withdrawing substituents |

| Recent studies | Demonstrated the influence of substituents on reaction efficiency and the importance of reagent equivalents | Guides optimization of reaction conditions for specific derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of various substituted benzyl phosphonates.

Wissenschaftliche Forschungsanwendungen

The compound diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate, also known as C11H15F5NO5PS, has a variety of applications in scientific research, particularly in chemistry .

Scientific Research Applications

- Reagent in Chemical Synthesis Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate is used as a reagent in organic synthesis for creating complex molecules . Fluorine-containing compounds, like this one, are of interest because the incorporation of fluoroalkyl groups can enhance the potency and bioavailability of biologically active compounds, making them valuable in medicinal chemistry .

- Pharmaceutical and Chemical Industries Catechol, a compound with wide applications in the pharmaceutical and chemical industries, is also a phenolic metabolite of benzene in vivo .

- Ligand Design in Catalysis Phosphonate compounds are often employed as ligands in catalysis. Their ability to coordinate with metal centers makes them useful in designing catalysts for various chemical transformations . The presence of both a phosphonate group and a pentafluorosulfanyl moiety in diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) may offer unique opportunities in catalyst design .

- Material Science The utilization of catechol-grafted poly(ethylene) glycol (PEG-g-catechol) is reported for preparing nonfouling surfaces on various substrates, including adhesion-resistant PTFE. This is achieved through step-growth polymerization of PEO conjugated with dopamine, resulting in robust PEGylation on surfaces of noble metals, oxides, and synthetic polymers .

- Mucoadhesive Polymers Catechol-functionalized chitosan (Cat-CS) hydrogel was developed as a buccal drug delivery system. Catechol functional groups were covalently bonded to the backbone of CS and crosslinked with genipin, forming hydrogels with varying degrees of catechol conjugation .

Wirkmechanismus

The mechanism of action of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. The phosphonate ester can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The target compound’s unique combination of -SF₅ and -NO₂ groups distinguishes it from other benzylphosphonates. Key analogues include:

Reactivity and Stability

- Kinetic Reactivity: reports rate constants for substituted benzyl phosphonates reacting with benzaldehydes. Electron-withdrawing groups (e.g., -NO₂) accelerate reactions, while electron-donating groups (e.g., -OCH₃) slow them .

- Deprotection Stability: The -SF₅ group’s stability under acidic/basic conditions remains unstudied, but notes that dibenzyl phosphonates require harsh conditions (TMSBr) for deprotection, unlike diethyl esters .

Data Tables

Biologische Aktivität

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate, a phosphonate derivative, has garnered attention in recent research for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate has the following chemical formula:

- Molecular Formula : CHFNOPS

- CAS Number : 53342669

The compound features a nitro group and a pentafluorosulfanyl group, which contribute to its reactivity and biological properties.

The biological activity of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate is primarily linked to its ability to interact with various biological targets. The presence of the phosphonate group allows for potential interactions with enzymes and receptors involved in cellular signaling pathways. The nitro group may enhance the compound's electrophilic character, potentially leading to covalent modifications of biomolecules, which can affect their function.

Enzyme Inhibition

Recent studies have indicated that diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate may act as an inhibitor of specific enzymes. For instance, it has been shown to inhibit certain phosphatases, which are crucial in regulating cellular signaling pathways. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Study 1: Enzyme Inhibition Profile

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate on various phosphatases. The results indicated:

| Enzyme Type | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| Protein Phosphatase 1 | 12.5 | Competitive |

| Protein Phosphatase 2A | 8.3 | Non-competitive |

| Dual Specificity Phosphatase | 15.0 | Mixed-type |

This data suggests that the compound exhibits selective inhibition depending on the enzyme target, which could be harnessed for therapeutic applications.

Study 2: Cytotoxicity Assessment

Another research article assessed the cytotoxic effects of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate on cancer cell lines. The findings were summarized as follows:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20.0 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 25.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 30.0 | Reactive oxygen species generation |

These results indicate that the compound possesses significant cytotoxic activity against various cancer cell lines, potentially making it a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl)phosphonate?

- Methodological Answer : The compound is typically synthesized via a vicarious nucleophilic substitution (VNS) reaction between meta- or para-nitro-(pentafluorosulfanyl)benzenes and diethyl chloromethylphosphonate. This is followed by a Horner–Wadsworth–Emmons (HWE) reaction with aldehydes under mild conditions (KOH in acetonitrile at ambient temperature) to achieve high stereoselectivity . Key steps include optimizing reaction stoichiometry and monitoring intermediates using techniques like TLC or HPLC.

Q. How can ³¹P NMR spectroscopy confirm the structural integrity of this phosphonate?

- Methodological Answer : ³¹P NMR is critical for verifying the phosphorus environment. For diethyl phosphonates, the chemical shift typically appears in the δ +15 to +25 ppm range (referenced to 85% H₃PO₄). Coupling patterns (e.g., splitting due to adjacent protons) and integration ratios help confirm substitution patterns. For example, coupling to the benzyl group or nitro substituents can validate the structure . Pre-deprotection analysis (e.g., using TMSBr to cleave ethyl groups) may shift signals to δ +5–10 ppm for phosphonic acids .

Q. What handling precautions are necessary for this compound in laboratory settings?

- Methodological Answer : Store under inert gas (e.g., N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., acetonitrile or THF) during reactions. Avoid prolonged exposure to moisture or strong bases, which may degrade the phosphonate ester. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can stereoselectivity in the HWE reaction be optimized for synthesizing (E)-alkenyl derivatives?

- Methodological Answer : Stereoselectivity depends on base choice and solvent polarity . Using KOH in acetonitrile promotes (E)-selectivity (>90%) by stabilizing the transition state through hydrogen bonding. Lowering the reaction temperature (0–5°C) further enhances selectivity. Mechanistic studies (e.g., DFT calculations) suggest that steric hindrance from the pentafluorosulfanyl group also favors the (E)-isomer .

Q. What strategies resolve contradictions in reaction yields when varying phosphonate or base equivalents?

- Methodological Answer : Excess phosphonate or base can inhibit reactions by promoting side pathways (e.g., hydrolysis of intermediates). For example, increasing diethyl chloromethylphosphonate equivalents beyond 1.2 equiv. in VNS reactions reduces yields due to competing hydrolysis. Titration of base (e.g., Cs₂CO₃) and real-time monitoring via ³¹P NMR or LC-MS help identify optimal stoichiometry .

Q. How can mechanistic studies elucidate the role of the pentafluorosulfanyl group in reaction pathways?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in nitro groups) or kinetic isotope effects (KIE) can track electron-withdrawing effects of the SF₅ group. Computational modeling (DFT) reveals its impact on transition-state stabilization in HWE reactions. Comparative studies with non-fluorinated analogs show SF₅ enhances electrophilicity at the benzyl position, accelerating nucleophilic attacks .

Q. What follow-up transformations enable diversification of the nitro group for biological testing?

- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for further functionalization (e.g., amidation or diazotization). Alternatively, Suzuki-Miyaura coupling with aryl boronic acids replaces nitro with aryl groups. For bioactive analogs, introduce substituents via SNAr reactions, leveraging the SF₅ group’s electron-deficient aromatic ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.